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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B7765046

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 2-Nitrochalcone, with a focus on Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopy. This document details experimental protocols and presents
spectroscopic data to aid in the identification and analysis of this compound, which is of
significant interest in medicinal chemistry and drug development.

Introduction to 2-Nitrochalcone

Chalcones are a class of organic compounds characterized by an open-chain flavonoid
structure, consisting of two aromatic rings linked by a three-carbon a,B3-unsaturated carbonyl
system. 2-Nitrochalcone, specifically (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one, is a
derivative that has garnered attention for its potential biological activities. Accurate
spectroscopic characterization is paramount for confirming the structure and purity of
synthesized 2-Nitrochalcone, which is a critical step in any research or development
endeavor.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Nitrochalcone. Due to the
limited availability of a complete experimental dataset for the unsubstituted 2-Nitrochalcone,
data from closely related derivatives are included for a more comprehensive understanding. It
is important to note the specific compound for which the data is reported.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables present the 'H and 3C NMR data for 2-Nitrochalcone and its

derivatives.

Table 1: *H NMR Spectroscopic Data of 2-Nitrochalcone and Derivatives

Compound

Solvent

Chemical Shift (8) in ppm
(Multiplicity, Coupling
Constant J in Hz,
Assignment)

(E)-1-(2-nitrophenyl)-3-
phenylprop-2-en-1-one

CDCls

7.00 (d, J=16.0 Hz, H-a or H-
B)

(E)-3-(2-Fluorophenyl)-1-(2-
nitrophenyl)prop-2-en-1-one[1]

CDCls

8.11 (d, J = 8.2 Hz, 1H), 7.70
(td, J=7.5, 1.4 Hz, 1H), 7.59
(m, 1H), 7.49 (td, J = 7.6, 1.7
Hz, 1H), 7.44 (dd, J= 7.5, 1.4
Hz, 1H), 7.41 (d, J = 16.5 Hz,
1H, H-B), 7.31 (m, 1H), 7.10
(td, J=7.6, 1.1 Hz, 1H), 7.01
(d, J = 16.4 Hz, 1H, H-0), 7.01
(m, 1H)

(E)-1,3-bis(2-nitrophenyl)prop-
2-en-1-one[2]

DMSO-ds

8.25 (d, J = 8.1 Hz, 1H), 8.08
(d, J=8.1Hz, 1H), 8.01 (d, J =
7.7 Hz, 1H), 7.95 (t, J = 7.3 Hz,
1H), 7.85-7.80 (m, 2H), 7.75
(d,J=7.4Hz, 1H), 7.70 (t, J =
7.9 Hz, 1H), 7.66 (d, J = 16.1
Hz, 1H, H-B), 7.24 (d, J = 16.1
Hz, 1H, H-a)

Table 2: 13C NMR Spectroscopic Data of 2-Nitrochalcone Derivatives
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Compound Solvent Chemical Shift (8) in ppm

192.6, 162.2, 146.7, 138.2,

(E)-3-(2-Fluorophenyl)-1-(2- . 136.1, 134.0, 132.5, 130.6,
3

nitrophenyl)prop-2-en-1-one[1] 129.0, 128.7, 128.2, 124.5,

122.1, 116.2, 116.1

192.6, 148.8, 146.9, 141.6,
E)-1,3-bis(2-nitrophenyl)prop- 135.3, 135.1, 134.4, 132.2,
(E) ( phenyl)prop DMSO-ds
2-en-1-one[2] 131.8, 130.0, 129.8, 129.7,

129.6, 125.3, 125.1

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
key vibrational frequencies for 2-Nitrochalcone are summarized in the table below.

Table 3: IR Spectroscopic Data of 2-Nitrochalcone and Derivatives
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Wavenumber .
Compound Sample Prep. Assignment
(cm™)
C-H stretch
(aromatic), C=0
stretch, C=C stretch
(E)-1-(2- (aromatic), C=C
_ 3050, 1636, 1609,
nitrophenyl)-3- stretch (alkene), NOz
ATR 1497, 1444, 1374, )
phenylprop-2-en-1- symmetric stretch,
1287, 1183, 1048, 965 _
one NO2z asymmetric
stretch, C-N stretch,
C-O stretch, =C-H
bend (trans)
(B)-3-(2-
Fluorophenyl)-1-(2- . C=0, N-O, C=C, C=C
) Not Specified 1651, 1604, 1527, 977
nitrophenyl)prop-2-en- (trans)
1-one[1]
(E)-1,3-bis(2-
. . C=0, C=C, N-O, C=C
nitrophenyl)prop-2-en-  Not Specified 1658, 1516, 1333, 977
(trans)
1-one[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-Nitrochalcone are provided below.
These protocols are based on standard practices for chalcone characterization.

NMR Spectroscopy

Sample Preparation:
» Weigh 5-10 mg of the 2-Nitrochalcone sample.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-de) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
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1H NMR Spectroscopy:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Pulse Sequence: A standard 90° pulse sequence should be used.

Spectral Width: Set the spectral width to cover a range of 0-12 ppm.

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

13C NMR Spectroscopy:

Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., DEPTQ) should be
used to obtain information about the types of carbon atoms (CH, CHz, CHs, and quaternary
carbons).

Spectral Width: Set the spectral width to cover a range of 0-200 ppm.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to
achieve a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy

Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Place a small amount of the solid 2-Nitrochalcone sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

e Spectral Range: Scan the sample from 4000 to 400 cm~1.

o Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.
o Resolution: A resolution of 4 cm~1! is generally sufficient.

o Background: Record a background spectrum of the empty ATR crystal before running the
sample.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental
workflow for the spectroscopic characterization of 2-Nitrochalcone and the logical
relationships in interpreting the spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Nitrochalcone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7765046#spectroscopic-characterization-of-2-
nitrochalcone-using-nmr-and-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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